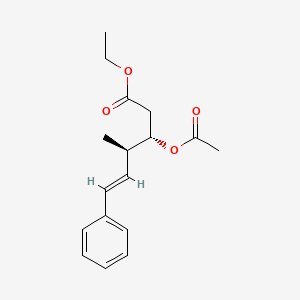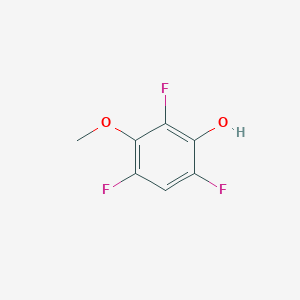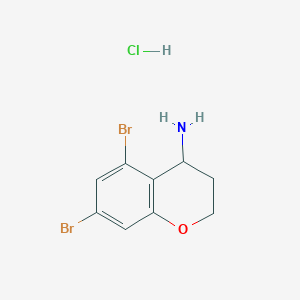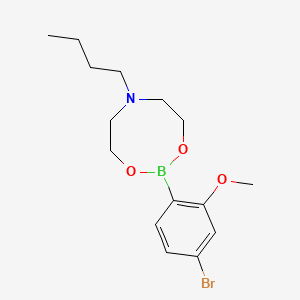
2-(4-Bromo-2-methoxyphenyl)-6-butyl-1,3,6,2-dioxazaborocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-2-methoxyphenyl)-6-butyl-1,3,6,2-dioxazaborocane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a heterocyclic ring structure, which is substituted with a 4-bromo-2-methoxyphenyl group and a butyl chain. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methoxyphenyl)-6-butyl-1,3,6,2-dioxazaborocane typically involves the reaction of 4-bromo-2-methoxyphenylboronic acid with a suitable diol under dehydrating conditions to form the boronic ester. The reaction is usually carried out in the presence of a catalyst such as palladium, and the reaction conditions may include heating and the use of an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction parameters, is crucial in industrial settings.
化学反応の分析
Types of Reactions
2-(4-Bromo-2-methoxyphenyl)-6-butyl-1,3,6,2-dioxazaborocane can undergo various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, forming the corresponding phenyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-bromo-2-methoxyphenylboronic acid.
Reduction: 2-methoxyphenyl derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Bromo-2-methoxyphenyl)-6-butyl-1,3,6,2-dioxazaborocane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as a therapeutic agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials and polymers due to its unique chemical properties.
作用機序
The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)-6-butyl-1,3,6,2-dioxazaborocane involves its ability to form stable complexes with various biological molecules. The boron atom in the compound can interact with hydroxyl and amino groups in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, making the compound useful in therapeutic applications such as BNCT.
類似化合物との比較
Similar Compounds
4-Bromo-2-methoxyphenylboronic acid: Similar structure but lacks the dioxazaborocane ring.
2-(4-Bromo-2-methoxyphenyl)ethanol: Similar aromatic substitution but different functional groups.
4-Bromo-2-methoxyphenol: Similar aromatic substitution but lacks the boronic ester functionality.
Uniqueness
2-(4-Bromo-2-methoxyphenyl)-6-butyl-1,3,6,2-dioxazaborocane is unique due to its boronic ester functionality within a heterocyclic ring, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions, such as in drug development and advanced material synthesis.
特性
分子式 |
C15H23BBrNO3 |
|---|---|
分子量 |
356.1 g/mol |
IUPAC名 |
2-(4-bromo-2-methoxyphenyl)-6-butyl-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C15H23BBrNO3/c1-3-4-7-18-8-10-20-16(21-11-9-18)14-6-5-13(17)12-15(14)19-2/h5-6,12H,3-4,7-11H2,1-2H3 |
InChIキー |
RHMKFOKVWWAJMP-UHFFFAOYSA-N |
正規SMILES |
B1(OCCN(CCO1)CCCC)C2=C(C=C(C=C2)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




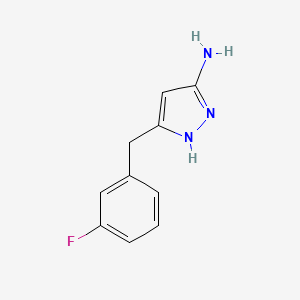
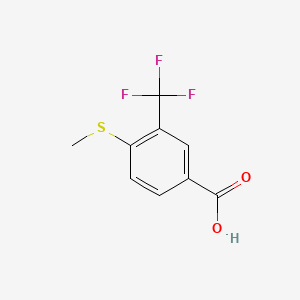
![Methyl (S)-2-((3R,8R)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-G]isoquinoline-8-carboxamido)-3-(4-(2,3-dimethylpyridin-4-YL)phenyl)propanoate](/img/structure/B14031415.png)
![5-allyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B14031420.png)
![(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B14031426.png)


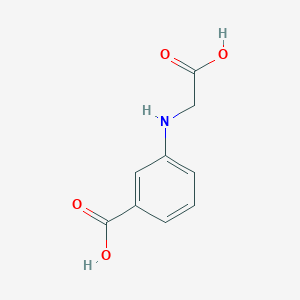
![1-Iodo-3,6-dimethylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B14031447.png)
